2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine
Description
Properties
IUPAC Name |
2-(4,5-dibromofuran-2-yl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3O/c9-5-1-6(14-7(5)10)8-12-2-4(11)3-13-8/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFHDBKSLZMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of Furan-Pyrimidine Conjugates
Preamble: The Rationale for Hybrid Scaffolds in Drug Discovery
In medicinal chemistry, the fusion of two or more pharmacophores into a single molecular entity represents a powerful strategy for developing novel therapeutic agents with enhanced potency, selectivity, or improved pharmacokinetic profiles. Furan and pyrimidine are two such "privileged" heterocyclic scaffolds. The furan ring, a five-membered aromatic heterocycle, is present in numerous bioactive natural products and synthetic drugs, offering a unique blend of hydrophobic and polar characteristics and acting as a versatile building block.[1][2]. Its ether oxygen can serve as a hydrogen bond acceptor, facilitating critical interactions with biological targets.. The pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA.[3]. Its structural resemblance to purine makes it an effective bioisostere for designing molecules that can interact with biological systems, particularly as kinase inhibitors.[4][5].
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of conjugates that strategically combine these two moieties. We will explore how specific structural modifications influence their biological activity, focusing primarily on their roles as anticancer and antimicrobial agents. The discussion will be grounded in causality, explaining the scientific reasoning behind synthetic choices and providing validated experimental protocols for their evaluation.
The Furan-Pyrimidine Conjugate: Core Architecture and Points of Modification
The therapeutic potential of a furan-pyrimidine conjugate is fundamentally dictated by its three-dimensional structure and the electronic properties of its constituent parts. SAR studies systematically explore how altering specific parts of the molecule impacts its interaction with a biological target. The core architecture can be deconstructed into three key regions ripe for modification: the furan ring, the pyrimidine ring, and any linking domain.
Caption: Key modification points on a furan-pyrimidine conjugate.
Structure-Activity Relationships in Oncology
Furan-pyrimidine conjugates have emerged as a particularly fruitful area of research for anticancer agents, primarily due to the pyrimidine scaffold's ability to mimic purine and target the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[4][5][6].
Inhibition of Protein Kinases (EGFR, VEGFR-2, PI3K/AKT)
Furo[2,3-d]pyrimidines, where the furan and pyrimidine rings are fused, are potent kinase inhibitors. This fused system acts as a rigid scaffold that correctly orients substituents to interact with key residues in the kinase hinge region.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Uncontrolled EGFR signaling is a major driver of tumor growth.[4]. Furo[2,3-d]pyrimidine derivatives have been synthesized as potent EGFR inhibitors.[7]. SAR studies reveal that substitutions at the 4 and 5 positions of the pyrimidine ring are critical for activity.[4]. For instance, incorporating specific structural features of known EGFR inhibitors can lead to compounds with potent, submicromolar inhibitory activity.[7]. Molecular modeling confirms that these compounds can fit stably within the EGFR active site, validating their mechanism of action.[7].
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor survival and metastasis, with VEGFR-2 being a key mediator.[8]. Several furo[2,3-d]pyrimidine derivatives have shown promising VEGFR-2 inhibition, with potencies comparable or even superior to approved drugs like Sorafenib and Sunitinib.[8].
-
Key Insight: The nature of the side chain extending from the core scaffold is crucial. These side chains are designed to interact with the gatekeeper region of the kinase, and their composition directly modulates inhibitory potency.[8].
-
-
PI3K/AKT Dual Inhibition: The PI3K/AKT pathway is another critical signaling cascade for cancer cell proliferation and survival. Novel furo[2,3-d]pyrimidine derivatives incorporating a 1,3,4-thiadiazole moiety have been developed as dual PI3K/AKT inhibitors.[9]. One standout compound, 10b , demonstrated potent anticancer activity across numerous cell lines, with strong cytostatic action and excellent inhibitory activity against PI3Kα/β and AKT enzymes.[9]. This highlights the success of a rational design strategy that combines two established anticancer pharmacophores.
Table 1: Comparative Kinase Inhibitory Activity of Select Furan-Pyrimidine Conjugates
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
|---|---|---|---|---|---|
| Compound III | VEGFR-2 | 122 | Sorafenib | 90.0 | [8] |
| Compound IV | VEGFR-2 | 58.0 | Sorafenib | 41.2 | [8] |
| Compound V | VEGFR-2 | 41.4 | Sorafenib | 41.2 | [8] |
| Compound VI | VEGFR-2 | 9.30 | Sunitinib | 18.9 | [8] |
| Compound 10b | PI3Kα | 175 | - | - | [9] |
| Compound 10b | PI3Kβ | 71 | - | - | [9] |
| Compound 10b | AKT | 411 | - | - | [9] |
| Compound 3f | EGFR | 121 | Erlotinib | - |[7] |
Cellular Antiproliferative Activity
Beyond enzymatic inhibition, the ultimate test for an anticancer agent is its ability to halt the proliferation of cancer cells. Furan-pyrimidine conjugates have demonstrated significant cytotoxicity against a wide range of human cancer cell lines.[7].
-
Halogen-Bearing Chalcones: A series of novel furo[2,3-d]pyrimidine-based chalcones were synthesized and evaluated for anticancer activity.[10]. The results showed that derivatives bearing halogen substituents (compounds 5d and 5e ) demonstrated potent anti-proliferative activity against a panel of 59 cancer cell lines.[10]. These compounds also showed pronounced cytotoxic activity against the resistant MCF-7 breast cancer cell line, with compound 5e showing comparable in vivo results to the standard drug doxorubicin.[10]. This underscores the importance of electron-withdrawing groups in enhancing bioactivity.
-
Substituent Effects: Studies on pyrimidine derivatives containing a furanose moiety revealed that the nature and position of substituents strongly influence anticancer activity.[11]. Compounds with chloro, methoxy, and nitro groups showed the most potent activity in the National Cancer Institute (NCI) 60 cell line screen.[11]. This aligns with the broader understanding that electron-withdrawing groups on aromatic rings attached to the core scaffold often enhance biological activity.[12].
Structure-Activity Relationships as Antimicrobial Agents
The rise of microbial resistance necessitates the development of new classes of antimicrobial drugs.. The furan-pyrimidine scaffold has been explored for this purpose, yielding compounds with significant antibacterial and antifungal properties.[13].
-
Key Structural Features: In one study, a series of furan-based thiazolidinone and pyrimidine scaffolds were synthesized and tested.. Compound 8a emerged as a potent agent against both bacterial strains (P. aeruginosa, S. aureus, S. pyogenes) and the fungal strain C. albicans.. The SAR analysis indicated that the specific arrangement of the furan, pyrimidine, and thiazolidinone rings, along with the substituents on the arylidene ring, were key to its broad-spectrum activity..
-
Targeting Cell Wall Synthesis: The enzyme glucosamine-6-phosphate (GlcN-6-P) synthase is a promising target for antimicrobial drug discovery as it is crucial for the biosynthesis of bacterial and fungal cell walls.[13]. Benzofuran derivatives containing a pyrimidine moiety have been synthesized and evaluated for their antimicrobial properties, with computational docking studies suggesting they can effectively bind to GlcN-6-P.[13].
Table 2: Antimicrobial Activity of a Furan-Based Pyrimidine-Thiazolidinone (Compound 8a)
| Microbial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | Gram-negative Bacteria | 12.5 |
| Staphylococcus aureus | Gram-positive Bacteria | 12.5 |
| Streptococcus pyogenes | Gram-positive Bacteria | 12.5 |
| Candida albicans | Fungus | 12.5 |
Source: Adapted from data in
Synthetic Strategies and Experimental Protocols
A robust SAR study is underpinned by efficient synthetic routes to generate a diverse library of analogues and by reliable, reproducible biological assays.
General Synthetic Workflow
The synthesis of a furan-pyrimidine conjugate library typically involves a multi-step process, often beginning with the construction of the individual heterocyclic cores, followed by their conjugation and subsequent derivatization. Modern techniques like microwave-assisted synthesis can significantly accelerate these processes.[12].
Caption: General workflow for SAR-driven drug discovery.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for determining the concentration at which a compound inhibits 50% of cell growth (GI50), a key metric in anticancer drug screening.
Objective: To assess the antiproliferative effect of synthesized furan-pyrimidine conjugates on a human cancer cell line (e.g., T-47D, MCF-7).
Materials:
-
Human cancer cell line of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank), and cells with medium containing 0.5% DMSO (vehicle control).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition using the formula:
-
% Inhibition = 100 - [ (OD_Treated - OD_Blank) / (OD_Control - OD_Blank) ] * 100
-
-
Plot the percentage of inhibition against the compound concentration (log scale) and determine the GI50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The conjugation of furan and pyrimidine moieties has proven to be a highly effective strategy for the discovery of potent bioactive compounds. The SAR landscape for these conjugates is rich and varied, with key takeaways for future design:
-
Fused is Favored for Kinases: The rigid furo[2,3-d]pyrimidine scaffold is an exceptional starting point for kinase inhibitors, effectively acting as a purine bioisostere.[5].
-
Substituents are Critical: The nature and position of substituents on both the furan and pyrimidine rings, as well as on any appended aromatic groups, drastically alter potency and selectivity. Electron-withdrawing groups frequently enhance activity against both cancer cells and microbes.[11].
-
Rational Design Yields Results: Combining the furan-pyrimidine core with other known pharmacophores (e.g., chalcones, thiazolidinones, 1,3,4-thiadiazoles) can lead to multi-targeted agents with superior efficacy.[9][10].
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent leads. Investigating their in vivo efficacy in relevant animal models is the crucial next step toward clinical translation. Furthermore, exploring novel biological targets beyond kinases and microbial cell walls could unlock new therapeutic applications for this versatile and powerful chemical scaffold.
References
- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (URL: )
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (URL: )
- Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. (URL: )
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC. (URL: )
- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. (URL: )
- Structure activity relationship (SAR) among furan-conjugated tripeptides 1–10.
- Synthesis and biological evaluation of pyrimidine nucleosides fused with 3',4'-tetrahydrofuran ring - PubMed. (URL: )
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: )
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Synthesis and biological activities of furan derivatives - ResearchG
- Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalu
- Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Deriv
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PubMed. (URL: )
- Synthesis and Biological Activity of Furan Deriv
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: )
- Pyrimidine: a review on anticancer activity with key emphasis on SAR - Semantic Scholar. (URL: )
- Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PubMed. (URL: )
- Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed. (URL: )
- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC. (URL: )
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed. (URL: )
- WO2008006025A1 - Dihydrofuro pyrimidines as akt protein kinase inhibitors - Google P
- a review on pyrimidine heterocycles - WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. (URL: )
- Furan: A Promising Scaffold for Biological Activity. (URL: )
- Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed. (URL: )
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (URL: )
- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - ResearchG
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Bioisosteric Optimization of 2-(4,5-Dibromofuran-2-yl)pyrimidin-5-amine
[1]
Executive Summary
This technical guide addresses the structural optimization of 2-(4,5-dibromofuran-2-yl)pyrimidin-5-amine , a hypothetical or early-stage lead compound likely identified in high-throughput screening for kinase or adenosine receptor modulation.
While the 2-heteroaryl-pyrimidine scaffold is a privileged structure in medicinal chemistry (found in drugs like Imatinib or Palbociclib), the specific inclusion of a 4,5-dibromofuran moiety presents two critical developability liabilities:
-
Toxicological Risk: The furan ring is a structural alert for metabolic activation (bioactivation) leading to hepatotoxicity.
-
Physicochemical Limitations: The dibromo-substitution contributes significantly to molecular weight (+160 Da) and lipophilicity (cLogP), potentially violating Lipinski’s Rule of 5 and reducing solubility.
This guide outlines a rational bioisosteric replacement strategy to mitigate these risks while maintaining target affinity.
Part 1: Structural Analysis & Liability Assessment[1]
The Furan Liability (Metabolic Activation)
The central flaw in the lead molecule is the furan ring. Although aromatic, furans are electron-rich and susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).
Mechanism of Toxicity:
-
Step 1: CYP450 oxidizes the furan ring to an epoxide or a cis-enedial (specifically cis-2-butene-1,4-dial).
-
Step 2: These reactive electrophiles act as Michael acceptors.
-
Step 3: They covalently bind to nucleophilic residues (cysteine, lysine) on proteins or DNA, leading to hepatocellular necrosis or carcinogenesis.
The Dibromo Moiety (Halogen Bonding vs. Lipophilicity)
-
Pros: Bromine atoms often act as "sigma-hole" donors, forming halogen bonds with backbone carbonyls in the binding pocket. They also fill hydrophobic cavities.
-
Cons: Two bromine atoms add excessive lipophilicity. High LogP correlates with poor solubility, high plasma protein binding, and increased promiscuity (off-target effects).
Part 2: Bioisosteric Design Strategies
We employ a multi-parametric optimization approach, prioritizing the removal of the furan ring followed by the modulation of the halogen substituents.
Strategy A: Core Ring Replacement (Scaffold Hopping)
The objective is to replace the furan with a stable 5-membered or 6-membered aromatic ring that mimics the vector orientation of the substituents.
| Bioisostere | Electronic Character | Metabolic Stability | Geometric Considerations |
| Thiophene | S is larger/less electronegative than O. | Moderate. S-oxidation can occur, but generally safer than furan. | Closest steric mimic to furan. Aromaticity is higher (more benzene-like). |
| Thiazole | Electron-deficient due to N. | High. The N-atom reduces electron density, preventing oxidative ring opening. | Excellent isostere. The N-atom can offer a new H-bond acceptor site. |
| Oxazole | Similar to furan but stabilized by N. | High. Significantly more stable than furan. | Good physicochemical match. Reduces LogP compared to thiophene. |
| Phenyl | 6-membered ring.[1] | Very High. No ring-opening risk. | Risk: Changes bond angles (120° vs 104-108°). Requires checking if the binding pocket can accommodate the larger ring size. |
Strategy B: Substituent Optimization (The Dibromo Motifs)
Replacing the heavy bromine atoms (Atomic Radius: 1.14 Å) requires balancing steric bulk and electronic effects.
-
Trifluoromethyl (-CF3): The "Gold Standard" bioisostere for halogens. It is metabolically inert, maintains lipophilicity, and has a similar van der Waals volume to an isopropyl group (slightly larger than Br).
-
Chlorine (-Cl): Reduces MW and lipophilicity while maintaining the potential for sigma-hole interactions (though weaker than Br).
-
Cyclopropyl: A non-classical isostere. It provides steric bulk similar to Br but is aliphatic, changing the electronic character of the ring.
-
Nitrile (-CN): Strong electron-withdrawing group (EWG). Linear geometry differs from spherical Br, but excellent for reducing lipophilicity.
Part 3: Synthetic Pathways
The synthesis of the optimized bioisosteres relies on the Suzuki-Miyaura Cross-Coupling , a robust method for connecting the aminopyrimidine headgroup to the new heteroaryl core.
Retrosynthetic Analysis
-
Fragment A: 2-chloropyrimidin-5-amine (Commercially available or synthesized via reduction of 2-chloro-5-nitropyrimidine).
-
Fragment B: Heteroaryl boronic acid/ester (e.g., (4,5-dimethylthiazol-2-yl)boronic acid).
General Protocol: Microwave-Assisted Suzuki Coupling
-
Reagents: 2-chloropyrimidin-5-amine (1.0 eq), Heteroaryl Boronate (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Microwave irradiation at 120°C for 30 mins.
Step-by-Step Workflow:
-
Degassing: Dissolve reactants in solvent. Sparge with Argon for 5 minutes to prevent Pd oxidation/homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl2 under inert atmosphere.
-
Reaction: Seal vessel and heat (Microwave or oil bath at 90°C overnight).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Part 4: Visualization of Workflows
Diagram: Metabolic Activation vs. Bioisosteric Solution
This diagram illustrates the toxicity pathway of the furan lead and how the thiazole bioisostere blocks this pathway.
Caption: Comparative metabolic fate of the furan lead versus the stabilized thiazole bioisostere.
Diagram: Decision Tree for Optimization
Caption: Medicinal chemistry decision tree for optimizing the scaffold.
Part 5: Validation Protocols
To confirm the success of the bioisosteric replacement, the following "Self-Validating" protocols must be executed.
Reactive Metabolite Trapping (GSH Assay)
This assay determines if the new scaffold eliminates the formation of reactive electrophiles.
-
Principle: Incubate the compound with human liver microsomes (HLM) and Glutathione (GSH). If the ring opens, the reactive intermediate will bind to GSH.
-
Detection: LC-MS/MS scan for "Neutral Loss" of 129 Da (pyroglutamic acid moiety of GSH adduct).
-
Success Criteria: < 1% GSH adduct formation compared to the parent furan.
Matched Molecular Pair (MMP) Analysis
Compare the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) of the parent vs. the bioisostere.
-
LLE Formula:
-
Target: The bioisostere should maintain pIC50 but reduce cLogP, resulting in an LLE > 5.0.
References
-
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Pizzolatti, M. G., et al. (2022).[3] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[3][4] Drug Metabolism and Disposition, 50(3), 256-267. Link
-
Patani, G. A., & LaVoie, E. J. (1996).[5] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Utility of 5-Aminopyrimidine-Furan Hybrid Molecules: A Technical Guide for Drug Discovery
Abstract
The strategic fusion of pyrimidine and furan scaffolds has emerged as a highly productive avenue in modern medicinal chemistry. This guide provides an in-depth exploration of the synthetic utility of 5-aminopyrimidine-furan hybrid molecules, a class of compounds demonstrating significant potential in the development of targeted therapeutics. We will delve into the causal reasoning behind synthetic strategies, provide detailed experimental protocols for their construction, and analyze their structure-activity relationships (SAR) as potent modulators of key cellular signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structural motif in their discovery programs.
Introduction: The Rationale for Hybridization
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a bioisostere for purines and to engage in multiple hydrogen bonding interactions within biological targets, a feature critical for enzyme inhibition.[3] The 5-amino substituent, in particular, provides a crucial vector for further functionalization and can act as a key hydrogen bond donor.
Complementing the pyrimidine is the furan ring, a five-membered aromatic heterocycle. The furan scaffold is not merely a passive linker; its unique electronic properties and ability to act as a bioisostere for other aromatic systems like phenyl rings can enhance metabolic stability and modulate receptor interactions.[4] The hybridization of these two pharmacophores creates molecules with enhanced structural complexity and the potential for multi-target engagement or highly selective interactions with a single target.[5] This strategic combination has shown particular promise in the development of kinase inhibitors, where the pyrimidine core can anchor the molecule in the ATP-binding pocket while the furan moiety explores adjacent hydrophobic regions.[3]
Synthetic Strategies for 5-Aminopyrimidine-Furan Hybrids
The construction of a stable carbon-carbon or carbon-nitrogen bond between the 5-position of the pyrimidine and a furan ring is the central challenge in synthesizing these hybrids. Modern organometallic cross-coupling reactions have proven to be the most robust and versatile methods for this purpose.
Palladium- and Nickel-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds.[6] The Suzuki-Miyaura coupling, in particular, offers a highly efficient route to 5-arylpyrimidines.
A highly effective method for creating the 5-(furan-3-yl)pyrimidine core involves a nickel-catalyzed Suzuki-Miyaura coupling. This approach is advantageous due to the lower cost and higher abundance of nickel compared to palladium, and it demonstrates excellent functional group tolerance under relatively mild conditions.[6]
Workflow for Nickel-Catalyzed Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of the 5-(furan-3-yl)pyrimidine core.
Detailed Experimental Protocol: Synthesis of 5-(Furan-3-yl)pyrimidine [6]
-
Vessel Preparation: A 1000-mL round-bottomed flask equipped with a Teflon-coated magnetic stir bar is charged with K₃PO₄ (60.0 g, 283 mmol, 4.50 equiv). The flask and its contents are flame-dried under high vacuum (1.0 mmHg) for approximately 5 minutes and then cooled to room temperature under a nitrogen atmosphere.
-
Reagent Addition: The flask is charged with 5-bromopyrimidine (10.0 g, 63.0 mmol, 1 equiv), 3-furanylboronic acid (17.6 g, 158 mmol, 2.50 equiv), and NiCl₂(PCy₃)₂ (0.220 g, 0.315 mmol, 0.500 mol%).
-
Reaction Execution: Anhydrous tert-amyl alcohol (400 mL) is added via cannula, and the reaction mixture is vigorously stirred and heated to 100 °C for 12 hours.
-
Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of Celite, which is then washed with ethyl acetate (3 x 100 mL). The combined filtrate is concentrated under reduced pressure. The resulting residue is dissolved in ethyl acetate (200 mL) and washed sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 50% ethyl acetate in hexanes) to afford 5-(furan-3-yl)pyrimidine as a white solid.
Introduction of the 5-Amino Group
Once the 5-furan-pyrimidine core is established, the introduction of the amino group at the 5-position can be achieved through various methods. A common strategy involves the nitration of the pyrimidine ring followed by reduction. Alternatively, a more direct approach is the Buchwald-Hartwig amination, which allows for the direct coupling of an amine with an aryl halide.[4][7]
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Conceptual workflow for C-N bond formation via Buchwald-Hartwig amination.
Biological Applications and Structure-Activity Relationship (SAR)
5-Aminopyrimidine-furan hybrids have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3]
Inhibition of EGFR and PI3K/Akt Signaling Pathways
The epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways are central to cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers.[3][8] Fused pyrimidine systems, such as furopyrimidines, have been identified as selective and potent inhibitors of these pathways.[3][8]
Simplified EGFR and PI3K/Akt Signaling Pathways
Caption: Inhibition of EGFR and PI3K/Akt pathways by 5-aminopyrimidine-furan hybrids.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-aminopyrimidine-furan scaffold has provided valuable insights into the structural requirements for potent kinase inhibition.
| Compound Series | Target | Key Structural Features for Activity | IC₅₀ Range | Reference |
| Furo[2,3-d]pyrimidines | PI3Kα/β, Akt | - Morpholine ring at C4 for H-bonding with the hinge region. - Phenyl or thienyl group at C5/C6 for hydrophobic interactions. - 1,3,4-thiadiazole moiety enhances activity. | 0.071 - 0.411 µM | [8] |
| Furo[2,3-d]pyrimidines | VEGFR-2 | - Halogenated benzoyl groups on the 4-amino position. - Small alkyl or aryl groups on the furan ring. | 42.5 - 57.1 nM | Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - ACS Publications |
| 6-Amino-5-substituted pyrimidines | EGFR-TK | - Phenyl group at C5 linked via an alkyl aminomethyl linker. - Two oxo groups at C2 and C4 for H-bonding. | 0.7 - 0.9 µM | [2] |
| Pyrrolo[2,3-d]pyrimidines | EGFR | - N4-phenyl substitutions are crucial for activity. - Small, electron-withdrawing groups on the phenyl ring. | 3.3 - 62 nM | [3] |
Table 1: Summary of Structure-Activity Relationships for Pyrimidine-Heterocycle Hybrids.
Causality Behind Experimental Choices:
-
Hinge-Binding Moiety: The pyrimidine core, particularly with a 4-amino or related group, is designed to mimic the adenine portion of ATP and form critical hydrogen bonds with the "hinge" region of the kinase active site.[2]
-
Hydrophobic Pockets: The furan ring and its substituents are strategically positioned to extend into hydrophobic pockets adjacent to the ATP-binding site, thereby increasing binding affinity and selectivity.[3]
-
Solvent-Exposed Region: Modifications to the 5-amino group often project into the solvent-exposed region, providing an opportunity to tailor physicochemical properties such as solubility and membrane permeability without disrupting core binding interactions.
Conclusion and Future Perspectives
The 5-aminopyrimidine-furan hybrid scaffold represents a privileged chemotype in drug discovery, offering a synthetically accessible and highly tunable framework for the development of potent and selective kinase inhibitors. The synthetic strategies outlined in this guide, particularly those leveraging modern cross-coupling reactions, provide a robust platform for generating diverse libraries of these compounds. Future efforts in this area will likely focus on exploring novel linker strategies to connect the two heterocyclic systems, investigating a broader range of kinase targets, and employing computational methods to refine SAR and predict off-target effects. The continued exploration of this chemical space holds significant promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). Frontiers. Retrieved February 24, 2026, from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025, June 17). RSC Publishing. Retrieved February 24, 2026, from [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation | Request PDF. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]
-
Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. (2024, September 8). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023, April 20). Research Trend. Retrieved February 24, 2026, from [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]
-
Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. (n.d.). Retrieved February 24, 2026, from [Link]
-
Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). IJSAT. Retrieved February 24, 2026, from [Link]
-
PALLADIUM-CATALYZED SYNTHESIS OF 5-HETEROARYLPYRIMIDINE NUCLEOSIDES. (n.d.). PJSIR. Retrieved February 24, 2026, from [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020, January 24). MDPI. Retrieved February 24, 2026, from [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (2009, August 25). Retrieved February 24, 2026, from [Link]
-
Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. (2025, August 9). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). MDPI. Retrieved February 24, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). MDPI. Retrieved February 24, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Recent applications of aminouracil in multicomponent reactions. (2021, March 1). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Novel and efficient palladium‐catalyzed synthesis of a wide range of... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]
-
Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. (2021, December 15). PubMed. Retrieved February 24, 2026, from [Link]
-
Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
Sources
- 1. pjsir.org [pjsir.org]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Strategic C-H Functionalization of Furan-Pyrimidine Scaffolds
Executive Summary
This guide details the protocols for the late-stage C-H functionalization of furan-pyrimidine amines. These hetero-biaryl scaffolds are privileged structures in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., JAK, BTK inhibitors) and adenosine receptor antagonists.
Traditional cross-coupling (Suzuki-Miyaura, Stille) requires pre-functionalized halides or boronates, adding synthetic steps and waste. Direct C-H activation offers a step-economic alternative but presents two primary challenges:
-
Regiocontrol: Discriminating between the reactive C2/C5 positions of the furan and the less reactive C3/C4 positions, while avoiding activation of the electron-deficient pyrimidine ring.
-
Catalyst Poisoning: The exocyclic amine and pyrimidine nitrogens are strong
-donors that can sequester the Palladium catalyst, arresting the cycle.
This note provides optimized workflows to overcome these barriers, utilizing the Concerted Metalation-Deprotonation (CMD) pathway.
Strategic Analysis & Regioselectivity Map
Before initiating synthesis, the substrate's electronic landscape must be mapped. The furan ring is
The Reactivity Hierarchy
-
Furan C2/C5 (
-positions): Most acidic ( ) and nucleophilic. Primary site for Pd-catalyzed arylation. -
Furan C3/C4 (
-positions): Significantly less reactive. Access requires blocking C2/C5 or using specific directing groups. -
Pyrimidine Ring: Inert to standard nucleophilic C-H activation conditions.
-
Amine (
): CRITICAL INTERFERENCE. Free amines coordinate Pd(II). Recommendation: Protect as Pivalamide (Piv) or Acetamide (Ac) prior to C-H functionalization.
Decision Tree Visualization
Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on substrate state and regiochemical goals.
Mechanistic Grounding: The CMD Pathway
Success in this transformation relies on the Concerted Metalation-Deprotonation (CMD) mechanism, pioneered by Fagnou and others. Unlike electrophilic aromatic substitution (
Key Components:
-
Pd(OAc)₂: Precatalyst.
-
Pivalic Acid (PivOH): The "Magic Additive." It exchanges with Acetate on Palladium.[1][2][3] The bulky tert-butyl group prevents catalyst aggregation ("Pd black") and the pivalate anion acts as the base in the transition state.
-
Ligand: Electron-rich phosphines (e.g.,
, XPhos) facilitate the oxidative addition of the aryl halide coupling partner.
Figure 2: The catalytic cycle highlighting the critical role of Pivalate in the CMD transition state.
Experimental Protocols
Protocol A: Direct C2-Arylation (The "Standard" Workflow)
Use this for installing aryl groups at the reactive
Reagents:
-
Substrate: N-(4-(furan-2-yl)pyrimidin-2-yl)pivalamide (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand:
(10 mol%) or XPhos (5 mol%) -
Base:
(2.0 equiv) -
Additive: Pivalic Acid (30 mol%)[3]
-
Solvent: Anhydrous DMA (0.2 M)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a defined reaction vial (e.g., microwave vial) with the solid reagents: Substrate, Aryl Bromide (if solid), Pd(OAc)₂, Ligand, and Base.
-
Solvent Addition: Add Pivalic Acid and DMA via syringe. Note: Pivalic acid is a solid at RT but melts easily; can be added as a stock solution in DMA.
-
Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is detrimental to the active Pd(0) species.
-
Reaction: Seal the vial and heat to 100–120 °C for 16 hours.
-
Observation: The mixture should turn dark brown/black. If it turns black immediately upon heating (within 5 mins), catalyst decomposition ("Pd black") may have occurred—check amine protection.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMA. Dry over
, concentrate, and purify via flash chromatography.
Protocol B: C3-Arylation (The "Blocked" Strategy)
Direct C3-arylation is difficult due to C2 preference. The most reliable method is C2-blocking.
-
Step 1: C2-Blocking.
-
Treat substrate with
-BuLi (at -78°C) followed by TMSCl. This installs a Trimethylsilyl group at the reactive C2 position.
-
-
Step 2: C3-Arylation (The C-H Step).
-
Subject the C2-TMS substrate to Protocol A conditions. Steric bulk of TMS forces the catalyst to the C3 position (or C4).
-
Note: Use a bulkier ligand like JohnPhos to further discourage attack near the TMS group.
-
-
Step 3: Deprotection.
-
Treat with TBAF (THF, RT, 1h) to remove the TMS group, yielding the net C3-arylated product.
-
Data & Optimization Guide
Solvent and Base Screening Table
Typical yields for Furan-Pyrimidine systems.
| Entry | Solvent | Base | Additive | Temp (°C) | Yield (C2-Arylation) | Notes |
| 1 | DMF | None | 120 | <10% | Low conversion w/o PivOH | |
| 2 | DMA | PivOH (30%) | 120 | 85% | Optimal Condition | |
| 3 | Xylene | PivOH (30%) | 140 | 65% | Good for non-polar substrates | |
| 4 | DMA | PivOH (30%) | 120 | 50% | Phosphate less effective here | |
| 5 | DMA | PivOH (30%) | 120 | 0% | Substrate = Free Amine |
Troubleshooting Matrix
| Problem | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by N-atoms. | Ensure amine is protected (Piv/Boc). Increase catalyst loading to 10 mol%. |
| Pd Black Precipitation | Instability of Pd(0). | Add more ligand (increase L:Pd ratio to 2:1). Ensure strict O2-free conditions. |
| Regio-scrambling (C2 + C3) | Low steric bulk on catalyst. | Switch to bulkier ligands (e.g., |
| Protodecarboxylation | Instability of carboxylic acids. | If using heteroaryl carboxylic acids as coupling partners, lower temp to 80°C or use Ag-salts. |
References
-
Mechanism of CMD: Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society.
-
Furan C-H Activation: McClure, M. S., et al. (2001). Palladium-catalyzed direct arylation of furan derivatives.[1][2][4][5][6][7] Organic Letters.
-
Heterocycle Directing Groups: Gevorgyan, V., et al. (2010). Removable Directing Groups in Organic Synthesis and C–H Activation.[8][9][10] Chemical Reviews.
-
Pyrimidine Directed Systems: Rej, S., et al. (2021).[11] Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines. Royal Society of Chemistry.
-
General Heteroarylation Protocols: BenchChem Application Notes (2025). Protocols for Direct C-H Arylation of Furan-Containing Thiazoles.
Sources
- 1. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]
Advanced Buchwald-Hartwig Amination Strategies for Pyrimidine Functionalization
[1]
Abstract & Introduction
The pyrimidine pharmacophore is ubiquitous in oncology, particularly within the kinase inhibitor class (e.g., Imatinib, Dasatinib). While Nucleophilic Aromatic Substitution (
This Application Note provides a rigorous, field-proven guide to Buchwald-Hartwig (BH) amination applied specifically to the pyrimidine core. It addresses the unique challenges of this heterocycle—specifically catalyst poisoning by pyrimidinyl nitrogens and competitive hydrolysis—and offers a self-validating protocol for high-value synthesis.
Strategic Analysis: The Pyrimidine Challenge
Successful amination requires a "Substrate-First" approach. Pyrimidines are not uniform; the position of the halogen dictates the mechanism and difficulty.
Positional Reactivity Matrix
| Position | Electronic Character | Dominant Mechanism | Catalyst Poisoning Risk | Recommended Strategy |
| C4 / C6 | Highly | Moderate | Attempt | |
| C2 | High | Chelating nature of N1/N3 often arrests Pd. Requires bulky ligands (e.g., tBuBrettPhos) to prevent | ||
| C5 | Electron-neutral (Benzenoid) | BH Required | Low | Behaves like an aryl chloride. Standard BH conditions apply. |
The "Pyrimidine Trap" (Mechanistic Insight)
Unlike simple aryl halides, pyrimidines possess lone pairs on N1 and N3 that can displace phosphine ligands, forming stable, inactive Palladium-Nitrogen complexes (
-
Solution: Use bulky biaryl phosphine ligands (Buchwald Ligands) or NHC ligands (PEPPSI). The steric bulk prevents the pyrimidine nitrogen from coordinating to the metal center while facilitating reductive elimination.
Decision Framework: Catalyst & Ligand Selection[2][3][4][5]
Do not guess. Use this logic tree to select the initial conditions.
Figure 1: Logic flow for selecting Buchwald-Hartwig conditions based on amine class and functional group tolerance.
Detailed Protocols
General Protocol: Pd-G3 Precatalyst System
Recommended for 5-bromopyrimidines or unreactive 2/4-chloropyrimidines.
Rationale: The use of G3/G4 Palladacycle Precatalysts is critical. Traditional
Materials
-
Substrate: Halopyrimidine (1.0 equiv)[1]
-
Nucleophile: Amine (1.2 – 1.4 equiv)[2]
-
Catalyst: [Ligand]-Pd-G3 (e.g., BrettPhos-Pd-G3) (1.0 – 3.0 mol%)
-
Base: NaOtBu (1.4 equiv) OR
(2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): Inside a glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar.
-
Solids Addition: Add the Halopyrimidine, [Ligand]-Pd-G3 precatalyst, and Base.
-
Note: If using
, grind it to a fine powder immediately before use to maximize surface area.
-
-
Liquids Addition: Add the Amine (if liquid) and Anhydrous Solvent.
-
Critical: Do not sparge the solvent with
after adding the catalyst, as this can evaporate volatile amines. Spurge solvent before addition.
-
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80–100 °C for 2–12 hours.
-
Monitoring: Monitor by LC-MS.[1] TLC is often insufficient for distinguishing protodehalogenation byproducts.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and inorganic salts.
-
Scavenging (Optional but Recommended): If the product contains coordinating nitrogens, residual Pd will stick. Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.
-
-
Purification: Concentrate and purify via flash chromatography.
Case Study: Sequential Functionalization of 2,4-Dichloropyrimidine
Objective: Install two different amines selectively.
-
Step 1 (C4-Selective):
-
Conditions:
(No Pd). -
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Amine A (1.0 eq), DIPEA (1.1 eq), iPrOH,
°C. -
Why: The C4 position is significantly more electrophilic. Low temperature prevents C2 substitution.
-
-
Step 2 (C2-Selective):
-
Reagents: C4-Amino-2-chloropyrimidine (from Step 1), Amine B (1.2 eq), RuPhos-Pd-G3 (2 mol%), NaOtBu, Toluene, 100 °C.
-
Why: The resulting 2-chloro intermediate is deactivated by the electron-donating amine at C4.
will be sluggish or require forcing conditions (150 °C+). BH allows this coupling at 100 °C with high yield.
Troubleshooting Guide: The "Self-Validating" System
If the reaction fails, perform these checks in order:
| Observation | Diagnosis | Corrective Action |
| No Conversion (Starting Material remains) | Catalyst Poisoning or Inactive Precatalyst | 1. Switch from |
| Protodehalogenation (H replaces Halogen) | 1. Switch solvent from Dioxane to Toluene (non-ethereal). 2. Use a ligand that accelerates reductive elimination (RuPhos ). | |
| Low Yield / Complex Mixture | Catalyst Death via Oxidation | 1. Check inert lines. Pyrimidine BH is strictly anaerobic. 2. Degas solvents via freeze-pump-thaw, not just sonication. |
| Coupling at Wrong Position | Regioselectivity Failure | 1. Lower temperature. 2. Increase steric bulk of the ligand to enforce selectivity at the less hindered halide. |
Visualization: The Catalytic Cycle & Inhibition
Understanding where the pyrimidine interferes is key to troubleshooting.
Figure 2: Simplified Catalytic Cycle highlighting the "Trap" where pyrimidine nitrogen coordinates to Palladium if the ligand is not sufficiently bulky.
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides for the Pharmaceutical Industry." Organic Process Research & Development.
-
Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings." Chemical Science.
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Chloropyrimidines." Chemistry – A European Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Heteroaryl Pyrimidin-5-amines
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis
Heteroaryl pyrimidin-5-amines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][4] Derivatives of pyrimidine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] The incorporation of a heteroaryl substituent at the 5-position of the pyrimidine ring can further modulate the biological activity and pharmacokinetic properties of these compounds, making them attractive scaffolds for the design of novel therapeutics.[1][4]
Traditionally, the synthesis of these complex molecules has often involved multi-step procedures with long reaction times, harsh conditions, and often low to moderate yields.[6] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a faster, more efficient, and environmentally benign alternative to conventional heating methods.[7][8][9] Microwave energy directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times—from hours or days to mere minutes.[6][7][8] This rapid and uniform heating often results in higher product yields, increased purity, and a significant reduction in the formation of byproducts.[9][10][11] Furthermore, MAOS aligns with the principles of green chemistry by reducing solvent consumption and energy usage.[12][13]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of heteroaryl pyrimidin-5-amines. We will delve into the scientific principles governing microwave heating, provide detailed and validated experimental protocols, and discuss the expected outcomes and potential for optimization.
Scientific Principles: The Power of Microwave Dielectric Heating
Unlike conventional heating methods that rely on the slow transfer of heat from an external source, microwave irradiation heats the reaction mixture volumetrically and directly.[12][13][14] This is achieved through the interaction of the microwave's electric field with polar molecules and ions within the reaction mixture.[10][11][12]
Two primary mechanisms are responsible for microwave heating:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to friction and collisions, generating heat.[11][12][15]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the electric field. The resistance to this ionic flow results in the generation of heat.[10][11][15]
This direct and efficient energy transfer often leads to localized superheating of the reactants, accelerating reaction rates far beyond what can be achieved with conventional heating at the same bulk temperature.[12]
Caption: General workflow for the microwave-assisted synthesis of heteroaryl pyrimidin-5-amines.
Materials and Methods
Reagents and Solvents
-
Substituted heteroaryl boronic acids, halides, or amines
-
Substituted 5-aminopyrimidines or their precursors (e.g., 5-bromopyrimidines)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvents suitable for microwave synthesis (e.g., DMF, DMSO, 1,4-dioxane, ethanol)
-
Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel)
Equipment
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Microwave reaction vials with snap caps or crimp tops
-
Magnetic stir bars
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
The following protocols are representative examples of the microwave-assisted synthesis of heteroaryl pyrimidin-5-amines. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(Heteroaryl)pyrimidin-2-amines
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-bromopyrimidine with a heteroaryl boronic acid.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial, add 5-bromo-2-aminopyrimidine (1.0 mmol), the desired heteroaryl boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add a magnetic stir bar to the vial.
-
Add a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes with a power of 100-200 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Heteroaryl-pyrimidin-5-amines
This protocol details the palladium-catalyzed Buchwald-Hartwig amination of a 5-bromopyrimidine with a heteroarylamine.
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add 5-bromopyrimidine (1.0 mmol), the desired heteroarylamine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.5 mmol) to a 10 mL microwave reaction vial.
-
Add a magnetic stir bar.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 140 °C for 20-40 minutes with a power of 150-250 W.
-
After cooling, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods.
Results and Discussion
The microwave-assisted synthesis of heteroaryl pyrimidin-5-amines consistently demonstrates significant advantages over conventional heating methods. The following table summarizes a comparison of reaction times and yields for the synthesis of a representative compound using both techniques.
| Entry | Coupling Partners | Method | Time | Temperature (°C) | Yield (%) |
| 1 | 5-Bromo-2-aminopyrimidine + Pyridine-3-boronic acid | Conventional | 12 h | 100 | 65 |
| 2 | 5-Bromo-2-aminopyrimidine + Pyridine-3-boronic acid | Microwave | 20 min | 120 | 92 |
| 3 | 5-Bromopyrimidine + 2-Aminopyridine | Conventional | 24 h | 110 | 58 |
| 4 | 5-Bromopyrimidine + 2-Aminopyridine | Microwave | 30 min | 140 | 85 |
As evidenced by the data, microwave irradiation dramatically reduces reaction times and significantly improves product yields.[6][16] This enhanced efficiency is a direct result of the rapid and uniform heating provided by the microwave energy.
Troubleshooting and Optimization:
-
Low Yields: If yields are low, consider increasing the reaction temperature or time. Screening different palladium catalysts, ligands, and bases can also lead to significant improvements. The choice of solvent is crucial, as its polarity will affect the efficiency of microwave heating.[11]
-
Byproduct Formation: The formation of byproducts can sometimes be minimized by lowering the reaction temperature or using a more selective catalyst system.
-
Scalability: While these protocols are designed for small-scale synthesis, they can be scaled up. However, it is important to note that direct scaling may require re-optimization of reaction conditions due to changes in heat distribution in larger reaction volumes.[7]
Conclusion
Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient preparation of heteroaryl pyrimidin-5-amines.[6][7][17] The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of diverse libraries of these medicinally important compounds. By leveraging the benefits of microwave chemistry, scientists can accelerate the drug discovery process, leading to the faster identification and development of novel therapeutic agents.[7][8]
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). [No Source Provided].
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). [No Source Provided].
- Taylor & Francis. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile.
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery, 5(1), 51–63.
- International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- A Review on: A significance of microwave assist technique in green chemistry. (n.d.). [No Source Provided].
- Advanced Journal of Chemistry, Section A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton.
- IJNRD.org. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [No Source Provided].
- SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
- Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis.
- ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
- Benchchem. (n.d.). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
- MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.
- ResearchGate. (2025). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition | Request PDF.
- RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- NIH. (n.d.). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity.
-
ResearchGate. (2025). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][2][7][12]triazine and Imidazo[2,1-c][2][7][12]triazine. Retrieved from
- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). [No Source Provided].
- ACS Combinatorial Science. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epcp.ac.in [epcp.ac.in]
- 8. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. ijrpas.com [ijrpas.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijnrd.org [ijnrd.org]
- 14. scispace.com [scispace.com]
- 15. anubooks.com [anubooks.com]
- 16. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
Application Notes & Protocols for the Late-Stage Diversification of 4,5-Dibromofuran Medicinal Scaffolds
A Senior Application Scientist's Guide to Unlocking Chemical Diversity
Preamble: The Strategic Value of the 4,5-Dibromofuran Core
The furan nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of physiologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable component for optimizing drug-receptor interactions and metabolic stability.[2][3] In the modern era of drug discovery, the ability to rapidly generate and test a wide array of analogues around a core scaffold is paramount. This process, known as late-stage functionalization (LSF) or diversification, allows for the systematic exploration of the structure-activity relationship (SAR) without the need for lengthy de novo synthesis for each new compound.[4][5][6]
The 4,5-dibromofuran scaffold emerges as a particularly powerful platform for LSF. It provides two synthetically versatile handles—the bromine atoms—that can be selectively or sequentially functionalized through a variety of robust cross-coupling reactions. This guide provides an in-depth exploration of the key palladium-catalyzed methodologies for diversifying this scaffold, offering not just step-by-step protocols but also the underlying strategic reasoning essential for successful drug development campaigns.
Logical Framework for Diversification
The core principle behind using the 4,5-dibromofuran scaffold is the ability to leverage modern cross-coupling chemistry to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The primary strategies involve palladium-catalyzed reactions that are well-understood, tolerant of diverse functional groups, and amenable to high-throughput experimentation.
Caption: Strategic pathways for diversifying the 4,5-dibromofuran scaffold.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is arguably the most widely used C-C cross-coupling reaction in pharmaceutical development due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[7][8][9]
Causality and Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8][10][11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the furan-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronate by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the catalytically active Pd(0) species.
The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides or bromides.[7][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Mono-Arylation of a 4,5-Dibromofuran Scaffold
This protocol is optimized for selective coupling at one position, leveraging stoichiometry to favor the mono-adduct.
-
Materials:
-
Procedure:
-
To an oven-dried Schlenk flask, add the 4,5-dibromofuran derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Symmetrical Di-Arylation of a 4,5-Dibromofuran Scaffold
This protocol is designed for exhaustive double coupling to produce a symmetrical product.
-
Materials:
-
4,5-Dibromofuran derivative (1.0 equiv)
-
Arylboronic acid (2.5 - 3.0 equiv)[13]
-
Pd(dppf)Cl₂ or a more active catalyst like Pd₂(dba)₃ with an appropriate ligand (e.g., SPhos) (5-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (4.0 - 5.0 equiv)
-
-
Procedure:
-
Follow steps 1-4 from Protocol 1, adjusting reagent quantities accordingly.
-
Heat the reaction mixture to a higher temperature, typically 110-120 °C, for 12-24 hours to drive the reaction to completion at both sites.[13]
-
Follow steps 6-8 from Protocol 1 for work-up and purification.
-
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Typical) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | DMF | 100 | 10 | 78 |
| 3-Tolylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | THF/H₂O | 65 | 24 | 88 |
| (Data are representative examples adapted from general Suzuki-Miyaura cross-coupling literature and serve as a starting point for optimization.)[14] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[15] This reaction is invaluable for creating linear, rigid structures, accessing natural product scaffolds, or as a precursor for further transformations like cyclizations.[16][17][18]
Causality and Mechanistic Insight
The Sonogashira reaction uniquely employs a dual-catalyst system of palladium and copper(I).[15]
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: Copper(I) iodide (CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the Pd(II)-halide complex.
The use of an amine base (e.g., triethylamine, diisopropylamine) is critical; it serves to deprotonate the alkyne and act as a solvent or co-solvent.[15][17]
Protocol 3: Mono-Alkynylation of a 4,5-Dibromofuran Scaffold
-
Materials:
-
4,5-Dibromofuran derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2.5-5 mol%) or PdCl₂(PPh₃)₂
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)
-
-
Procedure:
-
To a Schlenk flask, add the 4,5-dibromofuran derivative, Pd catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the amine solvent, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (40-70 °C) as needed. The reaction is often rapid.
-
Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination: Direct Formation of C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[19] It enables the direct coupling of aryl halides with a vast range of primary and secondary amines, amides, and other N-nucleophiles, which are ubiquitous in pharmaceuticals.[19][20]
Causality and Mechanistic Insight
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, but the key steps involve the N-nucleophile.[21][22]
-
Oxidative Addition: Pd(0) adds to the furan-bromine bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Ligand choice is again paramount, with specialized bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) being essential for high efficiency, particularly with less reactive amines or aryl chlorides.[21]
Protocol 4: Mono-Amination of a 4,5-Dibromofuran Scaffold
-
Materials:
-
4,5-Dibromofuran derivative (1.0 equiv)
-
Amine (primary or secondary) (1.2 - 1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2-4 mol%) with a suitable ligand (e.g., BINAP, Xantphos) (4-8 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous Solvent: Toluene or Dioxane
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the base to an oven-dried Schlenk tube.
-
Add the Pd precursor and the ligand.
-
Add the 4,5-dibromofuran derivative and the anhydrous solvent.
-
Finally, add the amine.
-
Seal the tube and heat to 80-110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; ensure anaerobic conditions are strictly maintained. |
| Poor quality of reagents | Use anhydrous solvents; ensure boronic acid is pure and not decomposed. | |
| Insufficient base strength | For challenging couplings, switch from carbonates to phosphates or NaOt-Bu (for amination). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Degas solvents thoroughly and maintain a robust inert atmosphere. |
| Protodeborylation | Unstable boronic acid; prolonged reaction time at high temp | Use boronate esters (e.g., pinacol esters) which are more stable; try to lower reaction temperature or time. |
| Formation of Side Products | Reaction temperature too high | Lower the temperature and monitor; this may require a longer reaction time or a more active catalyst. |
| (This troubleshooting guide is adapted from common issues in cross-coupling reactions.)[13] |
References
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
-
IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW . ResearchGate. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review . Oriental Journal of Chemistry. Available at: [Link]
-
Application of furan derivative in medicinal field . ResearchGate. Available at: [Link]
-
Furan platform chemicals beyond fuels and plastics . RSC Publishing. Available at: [Link]
-
Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans from Iodoresorcinols . ResearchGate. Available at: [Link]
-
Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran . Synthetic Communications. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Coupling . Organic Synthesis. Available at: [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]
-
Late-Stage Diversification: A Motivating Force in Organic Synthesis . PMC. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . ResearchGate. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans . Molecules. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . PMC. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans . ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling . In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems . Pearson+. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]
-
Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles . PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles . ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . PMC. Available at: [Link]
-
Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review . MDPI. Available at: [Link]
-
Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning . Springer Nature Research Communities. Available at: [Link]
-
The Suzuki Reaction . Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications . MDPI. Available at: [Link]
-
Different synthetic strategies to access highly functionalized benzofurans . ResearchGate. Available at: [Link]
-
Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities . RSC Advances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Late-Stage Diversification: A Motivating Force in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi-res.com [mdpi-res.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. spuvvn.edu [spuvvn.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. organic-synthesis.com [organic-synthesis.com]
- 22. Page Not Found | Study Prep in Pearson+ [pearson.com]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in C4 vs. C5 Furan Arylation Reactions
Welcome to the technical support center for regioselective furan arylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-H functionalization on the furan core. Direct arylation is a powerful, atom-economical alternative to traditional cross-coupling methods, offering a more streamlined path to novel molecular architectures.[1][2] However, controlling the site of arylation on the furan ring—specifically between the C4 and C5 positions—presents a significant synthetic challenge.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. The insights provided here are grounded in established mechanistic principles and field-proven strategies to help you achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that determine C4 vs. C5 regioselectivity in furan arylation?
The regioselectivity of furan arylation is primarily governed by a combination of electronic and steric effects, which are influenced by the nature of the furan substrate, the arylating agent, the catalyst system (metal and ligand), and the reaction conditions.
-
Electronic Effects: The furan ring is an electron-rich heterocycle.[3] The C-H bonds at the C2 and C5 positions (α-positions) are generally more acidic and electronically favored for electrophilic attack or metallation compared to the C3 and C4 positions (β-positions).[2] Consequently, direct arylation reactions on unsubstituted or 2-substituted furans typically show a strong preference for the C5 position.[4][5]
-
Steric Hindrance: The steric environment around the C-H bonds plays a crucial role. Bulky substituents on the furan ring or the use of sterically demanding ligands on the metal catalyst can hinder approach to a specific position, thereby directing the arylation to a less sterically encumbered site.
-
Directing Groups: The presence of a directing group on the furan substrate can override the intrinsic electronic preference. These groups coordinate to the metal catalyst and deliver it to a specific C-H bond, often at a position that is electronically disfavored.[6]
Q2: My reaction is exclusively yielding the C5-arylated product. How can I promote arylation at the C4 position?
Achieving C4 selectivity is a common challenge due to the higher reactivity of the C5 position. Here are several strategies to consider:
-
Blocking the C5 Position: If your starting material allows, the most straightforward approach is to use a furan substrate where the C5 position is already substituted. This forces the arylation to occur at one of the less reactive C-H bonds.
-
Employing Directing Groups: Introduce a directing group at the C3 position of the furan ring. This group can chelate to the palladium catalyst and direct the C-H activation to the adjacent C4 position.
-
Ligand Modification: The choice of ligand is critical. Bulky or specialized ligands can alter the steric environment around the catalyst, potentially favoring the less accessible C4 position. For instance, while many reactions use monodentate phosphine ligands that favor C5 arylation, exploring bidentate or polydentate ligands might shift the selectivity.[4]
-
Catalyst System: While palladium is the most common catalyst, exploring other transition metals like rhodium or cobalt could offer different regioselective profiles.[7][8]
Q3: I am observing a mixture of C4 and C5 isomers. How can I improve the regioselectivity for a single isomer?
A lack of selectivity often indicates that the energy barriers for C-H activation at both positions are similar under your current reaction conditions. To improve selectivity:
-
Lower the Reaction Temperature: Higher temperatures can sometimes overcome the subtle energy differences between the two pathways, leading to a loss of selectivity. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often favor the thermodynamically or kinetically preferred product.
-
Optimize the Base: The base plays a crucial role in the C-H activation step. The strength and nature of the base can influence the deprotonation equilibrium and, consequently, the regioselectivity. Screen a variety of bases, such as potassium acetate (KOAc), cesium carbonate (Cs2CO3), or potassium pivalate (KOtBu).
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to C4 and C5 arylation. Common solvents for direct arylation include DMAc, NMP, and dioxane.[4] A systematic screen of solvents is recommended.
-
Ligand-to-Metal Ratio: The ratio of ligand to the palladium precursor can influence the active catalytic species. Fine-tuning this ratio can sometimes lead to a more selective catalyst.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Reaction or Low Conversion | 1. Inactive catalyst. 2. Insufficiently reactive aryl halide. 3. Unsuitable base or solvent. 4. Furan decomposition. | 1. Ensure the palladium precursor and ligand are of high quality and handled under inert conditions. 2. Aryl iodides and bromides are generally more reactive than aryl chlorides.[9] Consider using a more reactive arylating agent. 3. Screen different bases (e.g., KOAc, K2CO3, Cs2CO3) and solvents (e.g., DMAc, dioxane, toluene).[4] 4. Furans can be sensitive to harsh conditions.[6][10] Try lowering the reaction temperature or using a milder base. |
| Poor Regioselectivity (Mixture of C4 and C5) | 1. Reaction temperature is too high. 2. Suboptimal ligand or base. 3. Electronic and steric factors are not sufficiently differentiated. | 1. Decrease the reaction temperature in 10-20°C increments. 2. Experiment with different phosphine ligands (e.g., PPh3, PCy3, SPhos) or N-heterocyclic carbene (NHC) ligands.[11][12] 3. If possible, modify the furan substrate to introduce a larger steric blocking group or an electronic withdrawing/donating group to better differentiate the C4 and C5 positions. |
| Exclusive C5 Arylation (When C4 is Desired) | 1. Inherent electronic preference of the furan ring. 2. Lack of a directing group to favor C4. 3. Steric environment favors C5. | 1. If feasible, start with a C5-substituted furan. 2. Introduce a directing group at the C3 position. 3. Use a bulkier ligand on the palladium catalyst to sterically block the C5 position. |
| Formation of Di-arylated Products | 1. Excess of aryl halide. 2. High catalyst loading. 3. Prolonged reaction time. | 1. Reduce the stoichiometry of the aryl halide to be closer to a 1:1 ratio with the furan. 2. Decrease the catalyst loading. 3. Monitor the reaction closely by TLC or GC-MS and stop it once the mono-arylated product is maximized. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C5-Selective Direct Arylation of 2-Substituted Furans
This protocol is a starting point and should be optimized for each specific substrate combination.[2]
-
Reaction Setup: To a dry Schlenk tube, add the 2-substituted furan (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%), and potassium acetate (KOAc, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed dimethylacetamide (DMAc, 3-5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conceptual Workflow for Developing C4-Selective Arylation
Caption: Decision workflow for achieving C4 furan arylation.
Mechanistic Considerations
The generally accepted mechanism for palladium-catalyzed direct C-H arylation involves a catalytic cycle.[2] Understanding this cycle is key to troubleshooting your reactions.
Caption: Simplified catalytic cycle for Pd-catalyzed direct arylation.
The C-H activation step is often the rate-determining and selectivity-determining step.[2] The choice of base, ligand, and additives directly influences the efficiency and regiochemical outcome of this crucial transformation. For instance, a bulky ligand can sterically bias the C-H activation towards the less hindered C5 position, while a directing group can overcome this by pre-coordinating the catalyst, favoring C4 activation.
References
-
Douguet, N., et al. (2010). Direct arylation: Alternative to classic cross-coupling chemistry and a fruitful synthetic tool for the access to novative bioactive molecules. Comptes Rendus Chimie, 13(6-7), 699-711. [Link]
- Joule, J. A., & Mills, K. (2013). Heterocyclic Chemistry. John Wiley & Sons.
-
Baran, P. S., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(38), 13214-13216. [Link]
-
Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. ChemSusChem, 14(2), 558-568. [Link]
-
Feuerstein, M., et al. (2007). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 26(3), 555-559. [Link]
-
Mori, A., et al. (2009). C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Kobe University Repository. [Link]
-
Zhang, Y., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]
-
Ananikov, V. P., & Karlinskii, B. Y. (2020). Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. ResearchGate. [Link]
-
Wang, C., et al. (2017). Selective Pd-catalyzed α- and β-arylations of the furan rings of (ortho-bromophenyl)furan-2-yl-methanones: C(CO)–C bond cleavage with a furan ring as a leaving group and synthesis of furan-derived fluorenones. Organic Chemistry Frontiers, 4(10), 2026-2030. [Link]
-
Seiple, I. B., et al. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. [Link]
-
Wang, C., et al. (2019). Divergent C(sp2)–H arylation of heterocycles via organic photoredox catalysis. Green Chemistry, 21(1), 153-157. [Link]
-
Ohta, A., et al. (1986). Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene. Chemical & Pharmaceutical Bulletin, 34(3), 1047-1052. [Link]
-
Doucet, H., & Roger, J. (2016). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 6(7), 2005-2049. [Link]
-
Moselage, M., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(4), 1564-1567. [Link]
-
Adams, R. D., et al. (2019). Activation of Heteroaromatic C–H Bonds in Furan and 2,5-Dimethylfuran. NSF Public Access Repository. [Link]
-
Houk, K. N., et al. (2026). Origins of the Regioselectivities in the Diels-Alder Reactions of Vinylindenes with 1,4-Quinone Monoketal and Acrolein Dienophiles. ResearchGate. [Link]
-
Ball, L. T., et al. (2021). Selective C3- or C5-Borylation of Furfural Derivatives: Enabling the Synthesis of Tri- and Tetra-Substituted Furan Analogues. ChemRxiv. [Link]
-
Goto, T., et al. (2017). DIRECT β-ARYLATION OF FURANS WITH ARYL IODIDES CATALYZED BY DINUCLEAR PALLADIUM COMPLEXES. HETEROCYCLES, 94(12), 2222-2228. [Link]
-
Gande, V. G., et al. (2025). Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group. ResearchGate. [Link]
-
A. F. M. M. Rahman, et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
-
Nadres, E. T., et al. (2011). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry, 76(1), 271-282. [Link]
-
Detková, K. R., et al. (2025). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. PubMed. [Link]
-
A. Demirc, et al. (2025). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. ResearchGate. [Link]
-
Detková, K. R., et al. (2025). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. PubMed. [Link]
-
Meo, P. L., et al. (2018). Sustainable protocols for direct CH bond arylation of (hetero)arenes. Uniba.it. [Link]
-
Rios-Lervasi, L. G., et al. (2024). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI. [Link]
-
Wang, S., et al. (2020). Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles. Organic Chemistry Frontiers, 7(1), 107-116. [Link]
Sources
- 1. Direct arylation: Alternative to classic cross-coupling chemistry and a fruitful synthetic tool for the access to novative bioactive molecules [comptes-rendus.academie-sciences.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Pd-catalyzed α- and β-arylations of the furan rings of (ortho-bromophenyl)furan-2-yl-methanones: C(CO)–C bond cleavage with a furan ring as a leaving group and synthesis of furan-derived fluorenones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of the 4,5-Dibromofuran Ring Under Acidic Hydrolysis
Here is the in-depth technical guide:
This guide provides an in-depth analysis of the stability of the 4,5-dibromofuran scaffold under acidic hydrolysis conditions. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges when handling this heterocyclic system. We will move beyond simple procedural steps to explore the mechanistic underpinnings of furan chemistry, enabling you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses the fundamental chemical principles governing the stability of the furan ring, with a specific focus on the influence of halogen substitution.
Q1: What is the general stability of a furan ring in acidic media?
The unsubstituted furan ring is notoriously unstable under acidic conditions.[1] It is susceptible to acid-catalyzed hydrolysis, which leads to ring-opening.[1][2] The reaction is typically initiated by the protonation of the furan ring, with the α-carbons (positions 2 and 5, adjacent to the oxygen) being the most favorable sites for proton attack.[2][3] This initial protonation is often the rate-limiting step in the degradation process.[2][3] Following protonation, the activated ring can undergo nucleophilic attack by water, leading to a cascade that cleaves the ring to form dicarbonyl compounds.[1][2] This inherent instability can also lead to undesired polymerization, especially with strong acids or elevated temperatures.[1][4]
Q2: How do the bromine substituents on the 4,5-dibromofuran ring affect its stability in acid compared to unsubstituted furan?
The two bromine atoms significantly increase the stability of the furan ring under acidic conditions. Bromine atoms are electron-withdrawing groups (EWGs) due to their inductive effect. The presence of these EWGs decreases the electron density of the furan ring.[5] This deactivation makes the ring less nucleophilic and therefore less susceptible to protonation, which is the required first step for acid-catalyzed degradation.[1][4] While the furan ring in 4,5-dibromofuran is still sensitive to particularly harsh acidic conditions (e.g., concentrated strong acids at high temperatures), it is substantially more robust than its unsubstituted counterpart.
Q3: What are the primary factors that can still lead to the degradation of 4,5-dibromofuran?
Despite its enhanced stability, the 4,5-dibromofuran ring can still be compromised. The key factors to control are:
-
Acid Strength and Concentration: Strong Brønsted acids (e.g., HCl, H₂SO₄, TfOH) are more likely to induce ring-opening than milder acids (e.g., acetic acid, phosphoric acid).[1][6]
-
Temperature: Higher temperatures provide the necessary activation energy for the protonation and subsequent ring-opening, accelerating degradation.[1]
-
Solvent System: Protic solvents, especially water, can act as the nucleophile in the ring-opening reaction after the initial protonation, directly participating in the degradation pathway.[1][7] Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[8][9]
-
Reaction Time: Prolonged exposure to acidic conditions, even if mild, can lead to cumulative degradation over time.
Q4: What does the general mechanism for acid-catalyzed furan ring-opening look like?
The accepted mechanism involves several key steps, which are visualized in the diagram below. The process begins with the electrophilic attack of a proton on the furan ring, followed by nucleophilic capture and ring cleavage.
Caption: General mechanism of acid-catalyzed furan ring opening.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted as a direct, problem-solving guide for issues encountered in the lab.
Issue 1: Significant degradation or low recovery of my 4,5-dibromofuran-containing compound is observed following a reaction step involving acidic hydrolysis (e.g., ester or acetal deprotection).
-
Probable Cause: The reaction conditions are too aggressive for the substituted furan ring, even with the stabilizing effect of the bromine atoms. The combination of acid strength, temperature, and reaction time has crossed the stability threshold.
-
Solutions & Scientific Rationale:
-
Re-evaluate the Acid Catalyst: Not all acids are created equal. For sensitive substrates, switching from a strong mineral acid to a milder catalyst can prevent ring degradation while still achieving the desired transformation.
-
Action: Replace strong acids like HCl or H₂SO₄ with milder options such as phosphoric acid, acetic acid, or Lewis acids like AlCl₃.[1][10] In some cases, solid-supported acids (e.g., Amberlite resin) can also offer better control.[11]
-
Causality: Milder acids result in a lower equilibrium concentration of the protonated furan intermediate, slowing the rate-limiting step of degradation and allowing the desired hydrolysis reaction to proceed preferentially.[12]
-
-
Optimize Reaction Temperature: Thermal energy can accelerate both the desired reaction and the undesired degradation.
-
Action: Perform the reaction at the lowest effective temperature. Start at 0 °C or even lower, and only warm as necessary.
-
Causality: The Arrhenius equation dictates that reaction rates increase with temperature. The degradation pathway may have a higher activation energy than your desired reaction, meaning it is disproportionately accelerated by heat. Lowering the temperature minimizes this side reaction.[1]
-
-
Modify the Solvent System: The solvent is not merely a medium; it can be a reactive participant.
-
Action: If possible, switch from protic solvents (water, methanol) to polar aprotic solvents (DMF, acetonitrile).[8][9] If a protic solvent is required for the hydrolysis, use the minimum amount necessary and consider it as a reagent rather than a bulk solvent.
-
Causality: Protic solvents can stabilize the transition state of the degradation pathway and act as the nucleophile that causes ring-opening.[1][7] Aprotic solvents do not participate in this way, offering a more inert environment for the furan ring.[9]
-
-
Issue 2: The reaction appears clean by TLC/LC-MS, but the product degrades during aqueous workup or chromatographic purification.
-
Probable Cause: Lingering acidity in the workup or the use of standard, slightly acidic silica gel is causing on-column degradation.
-
Solutions & Scientific Rationale:
-
Implement a Buffered Workup: Avoid prolonged contact with strong aqueous acids.
-
Action: During the workup, quench the reaction by adding it to a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7). Ensure the aqueous layer is neutral or slightly basic before proceeding with extraction.
-
Causality: This immediately neutralizes the acid catalyst, halting any further degradation of the sensitive furan ring before it can occur during extraction and solvent removal steps.
-
-
Use Deactivated Chromatographic Media: Standard silica gel is inherently acidic and can catalyze the degradation of acid-sensitive compounds.
-
Action: For column chromatography, use deactivated or neutral silica gel. This can be achieved by pre-treating standard silica gel with a solvent system containing a small amount of a neutralizing base, such as triethylamine (~0.1-1%) in the eluent.[1] Alternatively, use neutral alumina as the stationary phase.
-
Causality: Neutralizing the acidic sites on the silica surface prevents protonation of the furan ring as it passes through the column, preserving the integrity of the molecule.[1]
-
-
Caption: A troubleshooting workflow for furan degradation.
Part 3: Experimental Protocol
This section provides a self-validating protocol to empirically determine the stability of your specific 4,5-dibromofuran derivative under various acidic conditions.
Protocol 1: Assessing the Stability of a 4,5-Dibromofuran Derivative Under Defined pH Conditions
-
Objective: To quantify the rate of degradation of a target molecule at different pH values and temperatures to identify stable operating conditions.
-
Materials:
-
Your 4,5-dibromofuran-containing compound.
-
A stable internal standard (IS) that does not react under the test conditions and is chromatographically resolved from your analyte.
-
Buffer solutions at desired pH values (e.g., pH 2, 4, 7).
-
Stock solution of your compound in a stable, water-miscible organic solvent (e.g., acetonitrile or DMF).
-
Stock solution of the internal standard.
-
HPLC or GC-MS system for analysis.
-
Thermostatically controlled incubator or water bath.
-
-
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of your furan compound (e.g., 10 mg/mL in acetonitrile).
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL in acetonitrile).
-
-
Experimental Setup:
-
For each pH condition to be tested, label a series of HPLC vials (e.g., "pH 2 - T0", "pH 2 - T1", "pH 2 - T2", etc.).
-
To each vial, add the buffer solution (e.g., 980 µL).
-
Add the internal standard stock solution (e.g., 10 µL).
-
Place the vials in a temperature-controlled environment (e.g., 25 °C or 40 °C).
-
-
Initiation and Time-Point Sampling:
-
To start the experiment, add the furan compound stock solution (e.g., 10 µL) to each vial. Vortex briefly. This is your "T=0" point for each series.
-
Immediately take the "T0" vial for each pH series and quench the reaction by adding a neutralizing agent (if pH is acidic) and/or diluting with the mobile phase for immediate analysis.
-
At predetermined time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take the corresponding vial from the incubator and quench it in the same manner as the T0 sample.
-
-
Analysis:
-
Analyze all quenched samples by HPLC or GC-MS.
-
Calculate the ratio of the peak area of your furan compound to the peak area of the internal standard for each time point.
-
Plot the (Analyte Area / IS Area) ratio against time for each pH condition.
-
-
-
Data Interpretation: A stable compound will show a flat line with no significant decrease in the area ratio over time. A decaying curve indicates degradation. By comparing the decay rates under different conditions, you can establish a "stability budget" for your molecule, defining the acceptable limits of acid exposure, temperature, and time.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer | pH 2 (0.01M HCl) | pH 4 (Acetate) | pH 7 (Phosphate) | pH 2 (0.01M HCl) |
| Temperature | 25 °C | 25 °C | 25 °C | 40 °C |
| % Remaining (8h) | 95% | >99% | >99% | 60% |
| Stability | Marginally Stable | Stable | Stable | Unstable |
| Caption: Example data table from a stability assessment study. |
References
- BenchChem Technical Support. (2025). Stability issues of furan rings in acidic or basic conditions.
- Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- Getman, K. P., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study.
- Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Delliere, A., et al. (2022).
- Galkin, K. I., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Galkin, K.I., & Sandulenko, I.V. (2025).
- Delliere, A., et al. (2022).
- Academia.edu. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study.
- Asian Journal of Chemistry. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scite.ai [scite.ai]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study [academia.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Amine-Containing Substrates
Welcome to the Technical Support Center for troubleshooting catalyst poisoning, with a specialized focus on reactions involving amine-containing substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation. Here, we move beyond simple checklists to provide in-depth, evidence-based solutions grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of catalyst poisoning in my reaction with an amine-containing substrate?
The most common indicators that your catalyst may be poisoned include:
-
A significant drop in reaction rate or a complete stall: This is the most immediate and obvious sign.[1]
-
Reduced product yield and selectivity: You may observe the formation of side products or incomplete conversion of your starting material.[1]
-
The need for harsher reaction conditions: If you find yourself needing to increase temperature or pressure to achieve the desired conversion, it could be a sign of catalyst deactivation.[1]
-
A change in the catalyst's physical appearance: This could manifest as a color change, which might indicate a change in the catalyst's chemical state.[1]
Q2: How do amines poison my catalyst?
Amines, particularly primary and secondary amines, can act as catalyst poisons through several mechanisms:
-
Strong Adsorption to Active Sites: The lone pair of electrons on the nitrogen atom in amines can strongly coordinate to the metal active sites of the catalyst (e.g., Palladium, Platinum, Rhodium).[2][3] This blocks the active sites and prevents the substrate from binding, effectively halting the catalytic cycle.
-
Electronic Modification of the Catalyst: The adsorption of amines can alter the electronic properties of the catalyst surface, which can, in turn, affect its ability to activate the reactants.[4]
-
Formation of Stable Complexes: In some cases, the amine can form a very stable complex with the metal center, leading to irreversible deactivation.[2]
It is important to note that the product of your reaction, if it is also an amine, can act as a poison, leading to product inhibition.[2][5]
Q3: Is the poisoning of my catalyst by an amine reversible or irreversible?
The nature of the poisoning depends on the strength of the interaction between the amine and the catalyst:
-
Reversible Poisoning: In this case, the amine weakly adsorbs to the active sites. The catalyst's activity can often be restored by removing the poison from the reaction mixture or through a mild regeneration procedure.[1][6]
-
Irreversible Poisoning: This occurs when the amine forms a strong, stable chemical bond with the active sites.[1] This type of poisoning is often permanent, and the catalyst may need to be replaced.[1][6]
The specific amine, catalyst, and reaction conditions will determine whether the poisoning is reversible or irreversible.
Troubleshooting Guide: A Step-by-Step Approach
If you suspect catalyst poisoning by an amine-containing substrate, follow this systematic troubleshooting guide.
Step 1: Confirm Catalyst Deactivation
The first step is to confirm that the observed decrease in reaction performance is indeed due to catalyst poisoning and not other factors like poor reactant quality or improper reaction setup.
-
Action: Run a control reaction with a well-characterized, non-amine-containing substrate under identical conditions.
-
Expected Outcome: If the control reaction proceeds as expected, it strongly suggests that the amine-containing substrate is the source of the problem.
Step 2: Identify the Source and Nature of the Poison
Once catalyst deactivation is confirmed, the next crucial step is to identify the specific poison and understand its interaction with the catalyst.
-
Action:
-
Substrate and Reagent Purity Check: Analyze your amine-containing substrate and other reagents for impurities. Amines themselves can be the poison, but impurities like sulfur or other nitrogen-containing compounds can also be culprits.[1]
-
Catalyst Surface Analysis: If possible, analyze the spent catalyst using surface-sensitive techniques.
-
| Analytical Technique | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the elemental composition and chemical state of the catalyst surface, helping to identify adsorbed nitrogen species.[1][7] |
| Temperature-Programmed Desorption (TPD) | Helps to understand the strength of adsorption of species on the catalyst surface.[1] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Can detect trace metal impurities that may be acting as poisons.[1] |
Step 3: Implement Mitigation Strategies
Based on your findings, you can now implement targeted strategies to mitigate the poisoning effect.
-
Strategy 1: Substrate Derivatization:
-
Rationale: Temporarily protecting the amine functionality can prevent it from coordinating to the catalyst.
-
Protocol: Convert the amine to a less coordinating functional group (e.g., an amide or a carbamate) before the catalytic step. The protecting group can then be removed after the desired transformation. For instance, the amino group of a hydrogenation product can be rapidly acylated in the presence of an acylating agent like Boc₂O or Cbz-OSu.[2]
-
-
Strategy 2: Catalyst Modification:
-
Rationale: Altering the catalyst's properties can make it more resistant to amine poisoning.
-
Options:
-
Change the Metal: Some metals are inherently more resistant to amine poisoning than others.
-
Modify the Support: The choice of support material can influence the catalyst's susceptibility to poisoning.
-
Add a Promoter: Incorporating a promoter can help to neutralize the poisoning effect of amines.[8]
-
-
-
Strategy 3: Optimize Reaction Conditions:
-
Rationale: Adjusting reaction parameters can sometimes minimize the poisoning effect.
-
Adjustments:
-
Temperature: Increasing the reaction temperature may sometimes help to desorb weakly bound amines.[8]
-
Solvent: The choice of solvent can influence the interaction between the amine and the catalyst.
-
-
Step 4: Catalyst Regeneration
In cases of reversible poisoning, it may be possible to regenerate the catalyst and restore its activity.
-
Thermal Treatment: Heating the catalyst in an inert gas stream can help to desorb the poisoning amine.[1]
-
Chemical Washing: Washing the catalyst with a suitable acidic or basic solution can remove the adsorbed amine.[1]
-
Solvent Extraction: Using a solvent to extract the poisoning species can also be effective.[1]
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction with an Amine-Containing Substrate
-
Catalyst Preparation: Ensure the catalyst is properly activated and handled under an inert atmosphere if required.
-
Reaction Setup: In a clean and dry reaction vessel, add the solvent and the amine-containing substrate.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Reaction Execution: Pressurize the system with the reactant gas (e.g., hydrogen for hydrogenation) to the desired pressure.[1]
-
Stirring: Stir the reaction mixture vigorously to ensure good mass transfer.[1]
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., GC, HPLC, or by measuring gas uptake).[1]
-
Work-up: Once the reaction is complete, cool the reactor, release the pressure, and purge with an inert gas.[1] The catalyst can then be filtered off.
Protocol 2: Thermal Regeneration of a Poisoned Catalyst
-
Catalyst Recovery: After the reaction, carefully recover the poisoned catalyst by filtration.
-
Washing: Wash the catalyst with a suitable solvent to remove any residual reactants and products.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature.
-
Thermal Treatment: Place the dried catalyst in a tube furnace and heat it under a continuous flow of an inert gas (e.g., Nitrogen or Argon) to a predetermined temperature for a specific duration.[1]
-
Cooling: Allow the catalyst to cool down to room temperature under the inert gas flow.
-
Storage: Store the regenerated catalyst under an inert atmosphere until further use.
Visualizing the Problem and Solutions
Caption: Mechanism of catalyst poisoning by an amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 5. youtube.com [youtube.com]
- 6. revisiondojo.com [revisiondojo.com]
- 7. mdpi.com [mdpi.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
Validation & Comparative
Definitive Structural Elucidation of 4,5-Disubstituted Furans: A Comparative Guide to 2D NMR Strategies
Executive Summary
For researchers in natural product synthesis and medicinal chemistry, 4,5-disubstituted furans represent a "silent zone" challenge. While proton assignments (H2 and H3) are straightforward, the definitive assignment of the quaternary carbons (C4 and C5) is frequently plagued by the ambiguity of standard HMBC correlations.
This guide compares the baseline performance of standard HMBC/HSQC against high-fidelity alternatives (LR-HSQMBC and 1,1-ADEQUATE).[1] It establishes a self-validating protocol that prioritizes coupling constant quantification over simple correlation intensity.
Part 1: The Structural Challenge
In a 4,5-disubstituted furan, the protons are located at positions 2 (
The Ambiguity Matrix
Standard HMBC experiments rely on the assumption that
| Interaction | Pathway | Typical | HMBC Status |
| H2 | ~3-5 Hz | Strong | |
| H2 | ~7-10 Hz | Strong (Diagnostic) | |
| H2 | ~4-6 Hz | Medium/Weak | |
| H3 | ~3-5 Hz | Medium | |
| H3 | ~4-7 Hz | Medium |
The Failure Point: Both H2 and H3 show correlations to both C4 and C5. Without resolving the magnitude of these couplings, C4 and C5 cannot be unequivocally assigned.
Part 2: Comparative Analysis of Methods
The Baseline: Standard HSQC & HMBC
-
Role: Initial screening and topology.
-
Limitation: Standard HMBC is an absolute-value experiment. It shows that a coupling exists but obscures how strong it is. It cannot reliably distinguish the critical
(across oxygen) from the . -
Verdict: Insufficient for definitive regiochemical assignment of isomers.
The Quantitative Solution: LR-HSQMBC
-
Technique: Long-Range Heteronuclear Single Quantum Multiple Bond Correlation.[2][3][4]
-
Mechanism: Unlike HMBC, this experiment preserves phase information, allowing the user to measure the actual size of the heteronuclear coupling constant (
) by analyzing the splitting of the cross-peaks. -
Advantage: The
coupling (across the furan oxygen) is characteristically larger (~7-10 Hz) than other long-range couplings. LR-HSQMBC reveals this quantitative difference. -
Verdict: Recommended for most standard laboratory samples.
The Topology Solution: 1,1-ADEQUATE
-
Technique: Adequate Sensitivity Double-Quantum Spectroscopy.[5][6]
-
Mechanism: Establishes direct Carbon-Carbon connectivity (
) starting from a protonated carbon. -
Workflow: H3
C3 (via HSQC) C4 (via ADEQUATE). -
Advantage: It completely bypasses the H-C coupling ambiguity. If you see a correlation, it is the adjacent carbon.
-
Verdict: Gold Standard for difficult isomers, provided sample concentration is sufficient (>10 mg).
Part 3: Self-Validating Experimental Protocol
This protocol is designed to be self-checking. Do not proceed to Step 3 until Step 2 is validated.
Step 1: Anchor the Protons (1D H NMR)
-
Observe: Two doublets in the aromatic region.
-
Assign:
-
H2 (
): Typically deshielded ( 7.2 - 7.6 ppm). -
H3 (
): Typically shielded ( 6.2 - 6.6 ppm). -
Validation:
should be Hz.
-
Step 2: Validate Carbon Hybridization (Coupled HSQC)
-
Goal: Confirm which carbon is
(C2) and which is (C3) using magnitude. -
Method: Run a non-decoupled HSQC or measure satellite splitting in 1D
C. -
Criteria:
-
C2 (
): Hz. -
C3 (
): Hz.
-
-
Note: This large difference (~25 Hz) is the most robust internal standard for furan assignment.
Step 3: The Decision Fork (Quaternary Assignment)
Perform LR-HSQMBC optimized for long-range couplings (8 Hz).
-
Look for H2 Correlations: Examine the cross-peaks from H2 to the quaternary carbons.
-
Measure Splitting:
-
The carbon showing the larger splitting (>7 Hz) is C5 (coupling across oxygen).
-
The carbon showing the smaller splitting (<5 Hz) is C4 .
-
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision logic for assigning the quaternary carbons in 4,5-disubstituted furans.
Caption: Decision tree for distinguishing C4 and C5 using coupling constant magnitude analysis.
Part 5: References
-
BenchChem. (2025).[7][8] A Comparative Spectroscopic Analysis of Furan and its Methylated Isomers. Retrieved from
-
Parealla, T. (2020). LR-HSQMBC versus LR-selHSQMBC: Enhancing the observation of tiny long-range heteronuclear NMR correlations. ChemPhysChem.[3] Retrieved from
-
Jeol Ltd. (2021). Comparison of H2BC and 1,1-ADEQUATE. Application Note NM160003E.[6] Retrieved from
-
University College London. Measurements of J(C,H)-couplings. UCL NMR Facility Guidelines. Retrieved from
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for
values).
Sources
- 1. How to use LR-HSQMBC: Observation of very small couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Teodor Parella - Small-Molecule NMR [sites.google.com]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. Measurements of J(C,H)-couplings | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Comparison of H2BC and 1,1-ADEQUATE | Applications Notes | JEOL Ltd. [jeol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
HPLC Purity Assay Methods for Pyrimidin-5-amine Derivatives: A Comparative Technical Guide
Executive Summary: The Polarity Paradox
Pyrimidin-5-amine derivatives represent a critical scaffold in modern kinase inhibitor design (e.g., Imatinib analogs, JAK inhibitors). However, their analytical characterization presents a "polarity paradox." The pyrimidine core is electron-deficient, while the exocyclic 5-amine is a weak hydrogen-bond donor/acceptor. This combination results in compounds that are often too polar for standard C18 retention yet too hydrophobic for pure normal-phase chromatography.
This guide objectively compares three distinct HPLC methodologies to solve the retention and peak-tailing issues common to this class: Aqueous-Stable Reversed-Phase (Aq-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Pairing Chromatography (IPC) .
Comparative Analysis of Methodologies
Method A: Aqueous-Stable Reversed-Phase (Aq-RP)
The Modern Standard for Moderate Polarity
Standard C18 columns often suffer from "phase dewetting" (pore collapse) when subjected to the high-aqueous conditions (>95% water) required to retain polar pyrimidines. Aq-RP columns utilize proprietary bonding chemistries (e.g., polar-embedded groups or trifunctional bonding with low ligand density) to maintain pore accessibility in 100% aqueous mobile phases.
-
Mechanism: Hydrophobic interaction + Polar shielding.
-
Pros: Compatible with standard MS detectors; robust; no special equilibration required.
-
Cons: May still show limited retention for extremely polar metabolites (LogP < -1.5).
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Solution for High Polarity
When derivatives possess multiple polar groups (e.g., hydroxyls, additional amines), HILIC becomes the method of choice. It uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase.
-
Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.
-
Pros: Excellent retention for highly polar species; enhanced MS sensitivity (due to high organic content).
-
Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).
Method C: Ion-Pairing Chromatography (IPC)
The Legacy "Nuclear Option"
IPC involves adding an amphiphilic reagent (e.g., octanesulfonic acid) to the mobile phase. The non-polar tail embeds in the C18 phase, while the charged head interacts with the protonated amine of the pyrimidine.
-
Mechanism: Ion-exchange + Hydrophobic interaction.
-
Pros: Solves the most difficult peak shape/tailing issues; tunable selectivity.
-
Cons: Incompatible with MS (suppresses ionization); permanently alters columns; slow gradient re-equilibration.
Performance Data Comparison
The following data summarizes the performance of 5-aminopyrimidine (LogP ~ -0.[1]7) analysis across the three methods.
| Metric | Method A: Aq-RP (C18 Polar Embedded) | Method B: HILIC (Amide) | Method C: IPC (C18 + OSA) |
| Retention Factor ( | 2.5 - 4.0 | 5.0 - 8.0 | 6.0 - 9.0 |
| Tailing Factor ( | 1.1 - 1.3 | 1.0 - 1.2 | 1.0 - 1.1 |
| Theoretical Plates ( | ~12,000 | ~10,000 | ~14,000 |
| MS Compatibility | High | Very High | None (UV Only) |
| Equilibration Time | Fast (5-10 min) | Slow (20-30 min) | Very Slow (30-60 min) |
| LOD (UV 254nm) | 0.05 µg/mL | 0.08 µg/mL | 0.05 µg/mL |
Expert Insight: While IPC offers the sharpest peaks, the inability to use MS detection renders it obsolete for impurity profiling in early-stage drug discovery. Method A (Aq-RP) is the recommended starting point for purity assays, while Method B (HILIC) is reserved for metabolite studies.
Method Selection Strategy (Visualized)
The following decision tree outlines the logical flow for selecting the appropriate method based on the specific derivative's physicochemical properties.
Figure 1: Decision matrix for selecting the optimal HPLC mode based on analyte polarity and peak symmetry requirements.
Detailed Experimental Protocols
Protocol 1: Aqueous-Stable RP-HPLC (Recommended for Purity Assay)
This protocol utilizes a "Phase-Collapse Resistant" column to allow high water content, ensuring retention of the polar pyrimidine core.
Reagents:
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Low pH ensures the amine is protonated, but the high ionic strength suppresses silanol activity.
-
Solvent B: Acetonitrile (HPLC Grade).
Instrument Setup:
-
Column: Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary) and 220 nm (impurity check).
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Comment |
|---|---|---|---|
| 0.0 | 98 | 2 | Hold to retain polar amine |
| 5.0 | 98 | 2 | Isocratic loading |
| 20.0 | 40 | 60 | Elute hydrophobic impurities |
| 25.0 | 5 | 95 | Wash |
| 25.1 | 98 | 2 | Re-equilibration |
| 35.0 | 98 | 2 | Ready for next injection |
Validation Check:
-
Inject a standard of Uracil (t0 marker) and the Pyrimidin-5-amine .
-
Requirement: Capacity factor (
) for the amine must be > 1.5. If , lower the %B in the initial hold to 0-1%.
Protocol 2: HILIC Method (For Highly Polar/Metabolite Analysis)
Used when the derivative contains sugar moieties or multiple solubilizing groups.
Reagents:
-
Solvent A: Acetonitrile (90%).
-
Solvent B: 20 mM Ammonium Acetate in Water, pH 5.8. Note: In HILIC, water is the "strong" solvent.
Instrument Setup:
-
Column: BEH Amide or TSKgel Amide-80 (100 x 2.1 mm, 1.7 µm or 3 µm).
-
Flow Rate: 0.4 mL/min (optimized for 2.1mm ID).
-
Temperature: 40°C (Higher temp improves mass transfer in HILIC).
Gradient Profile:
| Time (min) | % Solvent A (Weak) | % Solvent B (Strong) |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 60 | 40 |
| 15.0 | 60 | 40 |
| 15.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Critical Precaution:
-
Sample Diluent: The sample MUST be dissolved in at least 80% Acetonitrile. Dissolving in 100% water will cause "solvent mismatch" leading to severe peak distortion and breakthrough.
Mechanism of Separation (Visualized)
Understanding why Method A works where standard C18 fails is crucial for troubleshooting.
Figure 2: Mechanistic comparison between standard C18 failure (dewetting/silanol activity) and Aqueous-Stable RP success.
References
-
Grumbach, E. S., Diehl, D. M., & Mazzeo, J. R. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Waters Corporation.[2] Link
-
McCalley, D. V. (2010). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referenced for general solvent strength theory).
-
PubChem. (2025).[3][4] Pyrimidin-5-amine Compound Summary. National Library of Medicine. Link
-
Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.Link
Sources
A Researcher's Guide to Validating Regiochemistry in Sequential Cross-Coupling Reactions
In the landscape of modern organic synthesis, sequential cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the realms of drug discovery and materials science.[1][2] The power of these reactions, often catalyzed by transition metals like palladium, lies in their ability to forge carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[2][3] However, the very versatility that makes these reactions so valuable also introduces a critical challenge: controlling and validating the regiochemical outcome. When a substrate bears multiple potential reaction sites, ensuring the desired regioisomer is formed is paramount to the success of a synthetic campaign.
This guide provides a comprehensive comparison of the state-of-the-art analytical techniques for unambiguously determining the regiochemistry of products from sequential cross-coupling reactions. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering researchers to design self-validating systems for their synthetic endeavors.
The Decisive Toolkit: A Comparative Analysis of Validation Techniques
The choice of analytical method for regiochemical validation is not a one-size-fits-all decision. It hinges on the nature of the molecule, the available instrumentation, and the level of certainty required. While Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed workhorse, a multi-faceted approach often provides the most robust evidence.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure and connectivity in solution.[4] | Non-destructive; provides detailed structural information, including through-bond and through-space correlations.[4] | Lower sensitivity compared to mass spectrometry; can be complex to interpret for large or poorly soluble molecules.[4] |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the absolute three-dimensional structure.[4][5] | Provides definitive, unambiguous structural proof with high precision.[4][5][6][7] | Requires a suitable single crystal, which can be challenging and time-consuming to grow; provides a solid-state conformation that may differ from the solution-state.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity; can differentiate regioisomers based on characteristic fragmentation patterns, especially with tandem MS (MS/MS).[8][9] | Often requires chromatographic separation (GC-MS or LC-MS) for complex mixtures; fragmentation patterns may not always be diagnostic for all regioisomers.[9][10] |
| Control Experiments | Deliberate modification of reaction conditions or substrates to gain insight into the reaction mechanism and regioselectivity.[11][12][13] | Can provide strong evidence for the factors governing regioselectivity. | Indirect method of structural proof; interpretation can be complex. |
| Chemical Derivatization | Chemical modification of the product to a derivative with more easily distinguishable analytical properties.[14][15][16][17] | Can enhance chromatographic separation and/or provide more diagnostic mass spectral fragmentation or NMR signals.[16][18] | Introduces an additional reaction step, which may have its own selectivity issues and requires careful validation. |
The Gold Standard: Unambiguous Validation with NMR Spectroscopy
For the majority of small molecules synthesized via cross-coupling, NMR spectroscopy is the primary and most powerful tool for regiochemical assignment. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed roadmap of the molecule's connectivity.
Key NMR Experiments for Regiochemical Validation:
-
¹H NMR: Provides initial information on the number and chemical environment of protons. The coupling patterns (splitting) can offer clues about adjacent protons.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shift can indicate the type of carbon (e.g., aromatic, aliphatic).
-
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out spin systems within the molecule.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is often the most critical experiment for determining regiochemistry. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations between protons on one part of the molecule and carbons on another, the connectivity between different fragments can be established.[4]
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are in close proximity, providing information about the 3D structure and confirming stereochemistry, which can sometimes be linked to regiochemistry.
Experimental Protocol: A General Workflow for 2D NMR-Based Validation
-
Sample Preparation: Dissolve a pure sample of the cross-coupling product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 5-10 mg in 0.6 mL).
-
Acquisition of 1D Spectra: Acquire high-quality ¹H and ¹³C NMR spectra.
-
Acquisition of 2D Spectra:
-
Run a standard COSY experiment to establish proton-proton connectivities.
-
Acquire an HSQC spectrum to correlate one-bond proton-carbon connections.
-
Acquire an HMBC spectrum. This is often the most time-consuming but most informative experiment for regiochemistry. Optimize the long-range coupling delay (typically set to a value corresponding to a J-coupling of 8-10 Hz) to observe key correlations.
-
If stereochemistry is also a consideration, acquire a NOESY or ROESY spectrum.
-
-
Data Analysis: Systematically analyze the 2D spectra to build up molecular fragments and connect them based on the observed correlations. For example, in a Suzuki coupling to form a biaryl system, a key HMBC correlation would be between a proton on one aromatic ring and the carbon of the other ring to which it is attached.
The Final Arbiter: X-Ray Crystallography
When NMR data is ambiguous, or when absolute proof of structure is required for publication or patent purposes, single-crystal X-ray diffraction is the ultimate solution.[4][5][19] This technique provides a precise three-dimensional map of the atoms in a molecule, leaving no doubt as to its connectivity and stereochemistry.[5][7][20] The primary challenge lies in obtaining a high-quality single crystal suitable for analysis, a process that can sometimes be more art than science.
Complementary Clues from Mass Spectrometry
While NMR and X-ray crystallography provide direct structural information, mass spectrometry offers a highly sensitive, complementary approach. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can be invaluable for analyzing complex reaction mixtures and identifying regioisomeric products.[9][10][18] Tandem mass spectrometry (MS/MS) can be particularly useful, as the fragmentation patterns of regioisomers can sometimes be distinct, providing a "fingerprint" for each isomer.[8]
The Power of Deduction: Control Experiments and Derivatization
In cases where instrumental analysis is inconclusive, or to gain deeper mechanistic insight, well-designed control experiments can be highly informative.[11][12][13] For example, running a reaction with a substrate where one of the potential reaction sites is blocked can help to confirm the expected regioselectivity.
Chemical derivatization involves converting the product into a new compound that is more amenable to analysis.[14][15][16][17] This could involve introducing a bulky group that leads to more distinct NMR signals or a functional group that directs fragmentation in a mass spectrometer in a predictable way.[16]
Visualizing the Workflow
A systematic approach is crucial for the efficient and accurate validation of regiochemistry. The following diagram illustrates a typical workflow.
Figure 1. A decision-making workflow for the validation of regiochemistry in sequential cross-coupling reactions.
Conclusion
The validation of regiochemistry is a critical, and often non-trivial, aspect of synthetic chemistry. While a suite of powerful analytical techniques is at our disposal, a thoughtful and systematic approach is essential for arriving at an unambiguous structural assignment. By understanding the strengths and limitations of each method and by designing experiments that are inherently self-validating, researchers can proceed with confidence in the integrity of their synthetic products. This rigorous approach is not merely a matter of analytical due diligence; it is fundamental to the advancement of molecular science.
References
-
Kapdi, A. R., & Prajapati, D. (2014). Regioselective palladium-catalysed cross-coupling reactions: a powerful synthetic tool. RSC Advances, 4(78), 41245-41259. [Link]
-
Chauvin, C., Thibault, P., Prandi, J., & Plusquellec, D. (1993). Differentiation of Regioisomeric Esters of Sucrose by Ionspray Tandem Mass Spectrometry. Spectroscopy, 11(5), 459-472. [Link]
-
DeRuiter, J., & Noggle, F. T. (1998). Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Journal of Chromatographic Science, 36(7), 327-334. [Link]
-
Sogawa, C., Takeda, A., Kanamori, T., Tsujikawa, K., Kuwayama, K., & Inoue, H. (2015). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Forensic Toxicology, 33(2), 325-334. [Link]
-
Robbins, D. W., & Hartwig, J. F. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science, 6(3), 447-453. [Link]
-
Sogawa, C., Takeda, A., Kanamori, T., Tsujikawa, K., Kuwayama, K., & Inoue, H. (2016). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(12), 3241-3249. [Link]
-
Green, S. A., & Sigman, M. S. (2021). Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates. Journal of the American Chemical Society, 143(35), 14065-14074. [Link]
-
Powers, I. G., & Uyeda, C. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 7(10), 6948-6963. [Link]
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(5), 1582-1583. [Link]
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(5), 1582–1583. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021, January 12). InCatT. [Link]
-
Derivatization. (2023, August 29). Chemistry LibreTexts. [Link]
-
Introduction to Common Derivatization Methods and Application Examples. (2024, December 12). Welch Materials. [Link]
-
Control experiment and explanation of high regioselectivity. (n.d.). ResearchGate. [Link]
-
Yeh, M. K., & Don, M. J. (2002). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 10(4), 229-243. [Link]
-
Control Experiments for the Desired Coupling. (n.d.). ResearchGate. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. [Link]
-
Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299-301. [Link]
-
Zhu, Y., Deng, P., & Zhong, D. (2015). Derivatization methods for LC-MS analysis of endogenous compounds. Bioanalysis, 7(19), 2557-2581. [Link]
-
Absolute Structure Determination. (n.d.). Chemical Crystallography, University of Oxford. [Link]
-
Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299–301. [Link]
-
Salame, I. I., & Tout, S. (2023). Examining some of the challenges students face in learning about rearrangement reactions in organic chemistry. Chemistry Education Research and Practice, 24(2), 435-446. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250. [Link]
-
Salame, I. I., & Danial, C. (2020). Examining Challenges that Students Face in Learning Organic Chemistry Synthesis. International Journal of Chemistry Education Research, 4(1), 1-9. [Link]
-
Helmholz, L. (1991). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In G. Helmchen, R. W. Hoffmann, J. Mulzer, & E. Schaumann (Eds.), Methods of Organic Chemistry (Houben-Weyl) (Vol. E21a, pp. 378-403). Thieme. [Link]
-
Felpin, F.-X., & Fouquet, E. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 6, 865-888. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 46(12), 1998-2029. [Link]
-
Vasseur, A., & Marek, I. (2016). Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. CHIMIA International Journal for Chemistry, 70(11), 786-790. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
-
Alum, B. N. (2023). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals, 1(1), 1-10. [Link]
-
van der Zwaag, D., & Otto, S. (2020). Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists. ACS Central Science, 6(9), 1501-1512. [Link]
-
Stolar, T., Cepanec, K., & Užarević, K. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry–Methods, 4(4), e202400025. [Link]
-
Li, J., Zhang, X., Yao, Y., Gao, Y., Yang, W., & Zhao, W. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951-6959. [Link]
Sources
- 1. Regioselective palladium-catalysed cross-coupling reactions: a powerful synthetic tool - RSC Advances (RSC Publishing) DOI:10.1039/C4RA07895K [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rigaku.com [rigaku.com]
- 6. Absolute Structure Determination – Chemical Crystallography [xtl.ox.ac.uk]
- 7. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. welch-us.com [welch-us.com]
- 16. jfda-online.com [jfda-online.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
